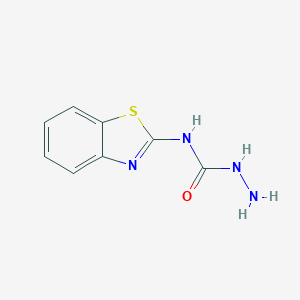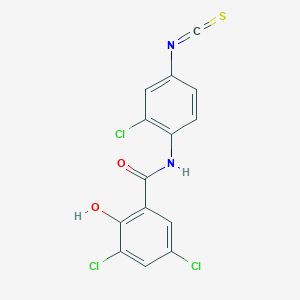
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, also known as PHPC, is a chemical compound that has been the subject of scientific research in recent years. This compound is of interest to researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. In
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been studied extensively in the field of medicine, where it has shown promise as a potential treatment for various diseases. For example, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of conditions such as arthritis and cardiovascular disease. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is not yet fully understood, but it is believed to involve the modulation of various cellular signaling pathways. For example, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses in cells. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines in cells. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These effects suggest that 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide could have beneficial effects in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity in cells and animals, which makes it a potentially useful compound for in vivo studies. However, one limitation of using 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide-based therapies for various diseases, including arthritis, cardiovascular disease, and neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, which could lead to the development of more targeted therapies. Finally, research is needed to explore the potential applications of 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in other fields, such as agriculture and materials science.
Synthesemethoden
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can be synthesized using several methods, including the reaction of 4-hydroxypyrazole-3-carboxylic acid with formaldehyde and sodium borohydride. Another method involves the reaction of 4-hydroxypyrazole-3-carboxylic acid with dimethylformamide dimethyl acetal and sodium borohydride. Both of these methods have been used successfully to produce 4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in the laboratory.
Eigenschaften
CAS-Nummer |
136767-51-6 |
|---|---|
Produktname |
4-Hydroxy-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide |
Molekularformel |
C5H7N3O3 |
Molekulargewicht |
157.13 g/mol |
IUPAC-Name |
4-hydroxy-3-(hydroxymethyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C5H7N3O3/c6-5(11)3-4(10)2(1-9)7-8-3/h9-10H,1H2,(H2,6,11)(H,7,8) |
InChI-Schlüssel |
NBCUWEVMNACLRY-UHFFFAOYSA-N |
Isomerische SMILES |
C(C1=C(C(=NN1)C(=O)N)O)O |
SMILES |
C(C1=NNC(=C1O)C(=O)N)O |
Kanonische SMILES |
C(C1=C(C(=NN1)C(=O)N)O)O |
Synonyme |
1H-Pyrazole-3-carboxamide, 4-hydroxy-5-(hydroxymethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(5Z)-2-Amino-5-[(4-hydroxy-3,5-ditert-butyl-phenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B162860.png)

